N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-23-15-8-14(9-16(10-15)24-2)20-18(22)11-21-6-5-12-3-4-13(19)7-17(12)21/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHYAEVSRBTLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with the Acetamide Moiety: The final step involves coupling the fluoroindole with the 3,5-dimethoxyphenyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide with key analogues, focusing on structural variations, biological activities, and research applications.
Detailed Structural and Functional Analysis
Pharmacokinetic Implications
- The ethylsulfonyl group in significantly improves aqueous solubility (>2-fold compared to dimethoxy derivatives) but may reduce blood-brain barrier penetration due to increased polarity.
Target Selectivity
- Indole derivatives with substituents at C6 (e.g., the target compound and ) show higher selectivity for 5-HT₆ receptors over 5-HT₂A, whereas C3-substituted indoles (e.g., ) favor 5-HT₂A .
Q & A
Q. What are the established synthetic routes for N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, and what intermediates are critical in its preparation?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the indole core. Key steps include:
- Fluorination at the 6-position of indole using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
- Acetamide coupling via activation of the carboxylic acid precursor (e.g., using EDCl/HOBt in DMF) to react with 3,5-dimethoxyaniline .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate intermediates and final products .
Critical intermediates include 6-fluoro-1H-indole and 3,5-dimethoxyphenylamine, which require strict moisture control to avoid hydrolysis .
Q. How can researchers characterize the structural integrity of this compound and confirm its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm; indole aromatic protons at δ 7.2–8.1 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (calc. for C₁₈H₁₇FN₂O₃: 320.1273; observed [M+H]⁺: 321.1346) .
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., planar amide groups and dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Methodological Answer:
- Temperature Control: Lower temperatures (0–5°C) during fluorination reduce side reactions like over-halogenation .
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for indole derivatization .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in amide bond formation, while THF improves solubility of aromatic precursors .
Q. How should researchers resolve contradictions between computational predictions and experimental structural data?
Methodological Answer:
- Conformational Analysis: Compare DFT-optimized geometries with X-ray crystallography data. For example, discrepancies in dihedral angles (e.g., 54.8° experimental vs. 60.2° computed) may arise from crystal packing forces .
- Hydrogen Bonding Validation: Use IR spectroscopy to confirm predicted N–H⋯O interactions (stretching frequencies ~3300 cm⁻¹) .
Q. What strategies are recommended for identifying biological targets and mechanisms of action?
Methodological Answer:
- Molecular Docking: Screen against protein databases (e.g., Bcl-2/Mcl-1 for anticancer activity) using AutoDock Vina. Focus on indole’s π-π stacking with hydrophobic pockets and acetamide’s hydrogen bonding .
- Kinetic Assays: Measure inhibition constants (Kᵢ) via fluorescence polarization for targets like kinases or apoptosis regulators .
- SAR Studies: Modify substituents (e.g., methoxy → ethoxy) to correlate structural changes with activity trends .
Q. How can computational modeling enhance understanding of this compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations: Predict electrophilic/nucleophilic sites using Fukui indices. The indole’s C3 position and acetamide’s carbonyl oxygen are reactive hotspots .
- Degradation Pathways: Simulate hydrolysis under acidic/basic conditions (Gaussian 09) to identify labile bonds (e.g., amide cleavage at pH > 10) .
- Solubility Prediction: Use COSMO-RS to optimize solvent systems for crystallization (e.g., DMSO/water mixtures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
